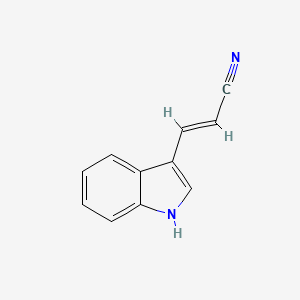

(E)-3-(1H-吲哚-3-基)丙烯腈

描述

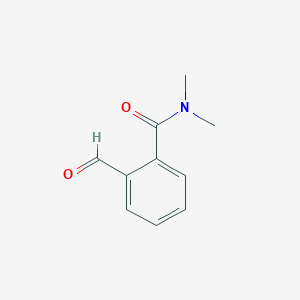

(E)-3-(1H-Indol-3-yl)acrylonitrile is a compound that belongs to the family of heteroaryl-acrylonitrile derivatives. These compounds are known for their broad spectrum of biological uses, which necessitates the development of simple methods for their synthesis and diversification. The compound features an indole moiety, which is a common structure in many natural products and pharmaceuticals, and an acrylonitrile group, which is a versatile functional group in organic synthesis.

Synthesis Analysis

The synthesis of (E)-3-(1H-Indol-3-yl)acrylonitrile derivatives has been reported using microwave-assisted Knoevenagel condensation. This method involves reacting 3-(cyanoacetyl)indole with various heteroaryl-aldehydes under microwave irradiation at 300 W and 100°C. The process yields a series of new derivatives with variable yields ranging from 30 to 94% and reaction times between 8 to 90 minutes . Another synthesis route involves the reaction of diethylphthalate with ethyl cyanohydrazide, followed by Knoevenagel condensation with indole-3-aldehyde and subsequent alkylation to form the desired acrylonitrile derivatives .

Molecular Structure Analysis

The molecular structure of a related compound, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, has been characterized by crystal studies. It crystallizes in the orthorhombic system with a space group Pna21, and the dihedral angle between the indole mean plane and the 4-F-phenyl ring is 111.5 (3)°. This provides insight into the spatial arrangement of substituents around the indole core, which is relevant for understanding the structure-activity relationships of these compounds .

Chemical Reactions Analysis

The reactivity of acrylonitrile derivatives can be demonstrated by their interaction with amines. For instance, a benzene solution of a bis(pentafluorophenyl) acrylonitrile derivative changes color to brilliant red upon the addition of aliphatic amines. This color change is attributed to ion-pair formations between the acrylonitrile derivative and the amines through proton transfer reactions. The structural requirements of the amines for this reaction have been studied, indicating the importance of the acrylonitrile group in such chemical processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of heteroaryl-acrylonitrile derivatives are characterized using various physicoanalytical techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and electrospray mass spectrometry. These techniques provide detailed information about the functional groups present, the purity of the compounds, and their molecular weights, which are essential for confirming the identity and quality of the synthesized molecules .

科学研究应用

合成方法

(E)-3-(1H-吲哚-3-基)丙烯腈及其衍生物一直是各种合成方法的研究对象。一种这样的方法涉及微波辅助 Knoevenagel 缩合,该方法已用于合成一系列新的 (E)-2-(1H-吲哚-3-基羰基)-3-杂芳基-丙烯腈。该工艺因杂芳基丙烯腈衍生物的生物学重要性以及合成和多样化该类化合物的简单方法的必要性而具有重要意义 (Treuer、De-la-Torre 和 Gutiérrez,2017)。

化学表征

这些化合物的化学表征对于了解它们的性质和潜在应用至关重要。例如,(Z)-3-(1H-吲哚-3-基)-2-(3-噻吩基)丙烯腈及其衍生物的表征已使用 1H/13C NMR 光谱数据和 X 射线晶体结构等技术进行 (Sonar、Parkin 和 Crooks,2005)。

绿色化学方法

L-脯氨酸催化的 Knoevenagel 缩合代表了一种绿色化学方法来合成这些化合物。该方法是环保的,并利用乙醇介质,这符合可持续化学实践 (Venkatanarayana 和 Dubey,2012)。

结构和分子研究

研究这些化合物的分子和结构方面也是一个重要的研究领域。这包括研究它们的晶体结构和分子几何形状,如对 (Z)-3-(1H-吲哚-3-基)-2-(3,4,5-三甲氧基苯基)丙烯腈的研究中所证明的 (Penthala、Parkin 和 Crooks,2012)。

新型合成技术

已开发出创新的合成技术,例如 [Bmim]OH 介导的合成,用于 3-(1H-吲哚-3-基)丙烯腈衍生物。此类方法有助于扩大合成这些化合物的范围和效率 (Kesari 和 Kankala,2019)。

生物学应用

在避免具体说明药物使用和副作用的同时,需要注意的是,这些化合物已被探索其潜在的生物学应用。例如,某些衍生物已被发现具有细胞毒性,这可能与药理学背景有关 (Tarleton、Gilbert、Sakoff 和 McCluskey,2012)。

作用机制

Target of Action

It’s known that indole derivatives often interact with various enzymes and receptors in the body .

Mode of Action

It’s known that rhodium (iii)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols was realized through a hydrazine-directed c–h functionalization pathway . This [4+1] annulation, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol, provides a new pathway to prepare diverse 1H-indazoles under mild reaction conditions .

Biochemical Pathways

The compound’s interaction with its targets can potentially influence various biochemical pathways, leading to downstream effects .

Result of Action

The compound’s interaction with its targets can potentially lead to various molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (E)-3-(1H-Indol-3-yl)acrylonitrile. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

属性

IUPAC Name |

(E)-3-(1H-indol-3-yl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-6,8,13H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCABHQDRZQIOP-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(1H-Indol-3-yl)acrylonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a green method for synthesizing (E)-3-(1H-Indol-3-yl)acrylonitriles?

A: A recent study describes an environmentally friendly method for synthesizing (E)-3-(1H-Indol-3-yl)acrylonitriles using L-proline as a catalyst [, ]. This method involves a two-step process:

Q2: Why is L-proline considered a green catalyst in this synthesis?

A: L-proline offers several advantages that classify it as a green catalyst for this reaction [, ]:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester](/img/structure/B1339314.png)

![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1339322.png)

![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)

![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1339328.png)

![1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1339342.png)